molecular formula C16H17NO2S B2371419 (1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one CAS No. 320424-51-9

(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one

Cat. No.: B2371419
CAS No.: 320424-51-9
M. Wt: 287.38
InChI Key: OZPKDGIDZZTWHO-XFXZXTDPSA-N
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Description

The compound "(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one" features a pent-1-en-3-one backbone substituted with a phenyl group, two methyl groups at the 4-position, and a 4-hydroxy-1,3-thiazol-2-yl moiety. The Z-configuration of the enone system could further modulate reactivity and stability compared to E-isomers.

Properties

IUPAC Name

(Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(2,3)14(19)12(15-17-13(18)10-20-15)9-11-7-5-4-6-8-11/h4-10,18H,1-3H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPKDGIDZZTWHO-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=CC=C1)C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=CC=C1)/C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4,4-dimethyl-1-phenyl-1-penten-3-one with 2-aminothiazole under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The double bond in the pentenone moiety can be reduced to form a saturated compound.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products Formed

    Oxidation: Formation of 2-(4-oxo-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenyl-1-penten-3-one.

    Reduction: Formation of 2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpentan-3-one.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis :
    • The compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows chemists to modify it for various applications in organic synthesis.
    • Synthetic Routes : Common methods include condensation reactions under acidic conditions with catalysts like p-toluenesulfonic acid.
  • Reactivity :
    • The compound undergoes several chemical reactions including oxidation, reduction, and electrophilic aromatic substitution. For example:
      • Oxidation can convert the hydroxyl group to a ketone.
      • Reduction can saturate the double bond in the pentenone moiety.

Biology

  • Enzyme Inhibition :
    • Preliminary studies indicate that (1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one may act as an enzyme inhibitor. Its thiazole ring can interact with various biological targets, potentially inhibiting enzymatic activity.
  • Biochemical Assays :
    • The compound is being explored as a ligand in biochemical assays due to its ability to bind with specific proteins or enzymes.

Medicine

Industry

  • Material Development :
    • The compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for applications in coatings, plastics, and other industrial materials.
  • Chemical Processes :
    • Its role as an intermediate in chemical reactions positions it as a valuable component in industrial synthesis processes.

Mechanism of Action

The mechanism of action of (1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-Containing Derivatives

Compounds 4 and 5 from share a thiazole core but differ in substituents and additional heterocyclic systems (e.g., triazole and pyrazole rings). Key distinctions include:

  • Substituent Effects : The fluorophenyl groups in 4 and 5 increase lipophilicity compared to the target compound’s unsubstituted phenyl group. This may enhance membrane permeability but reduce aqueous solubility.
  • Conformational Flexibility : Both 4 and 5 adopt planar conformations except for one fluorophenyl group, which is perpendicular to the molecular plane. This contrasts with the target compound, where the thiazole hydroxyl group likely imposes rigidity .
Feature Target Compound (Compounds 4/5)
Core Structure Pent-1-en-3-one Thiazole-pyrazole-triazole hybrid
Thiazole Substituent 4-Hydroxy-1,3-thiazol-2-yl Fluorophenyl, triazole
Conformation Likely rigid due to H-bonding Partially planar with perpendicular aryl
Symmetry Not reported Triclinic, P̄1, two independent molecules

Pent-1-en-3-one Backbone Analogues

The compound 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one () shares the same enone backbone but substitutes the thiazole group with a chlorophenyl moiety. Key comparisons:

  • Electronic Effects: The electron-withdrawing chlorine in ’s compound may reduce electron density at the enone carbonyl, altering reactivity in nucleophilic additions compared to the target’s electron-rich thiazole substituent.
  • Applications : highlights the chlorophenyl analogue’s role as a pesticide intermediate, suggesting the target compound’s thiazole group could confer distinct bioactivity or environmental persistence .

Pharmacopeial Thiazole Derivatives

Thiazole-containing compounds in (e.g., thiazol-5-ylmethyl derivatives) exhibit structural complexity with multiple heterocycles and substituents. Notable differences:

  • Thiazole Position : The target’s 2-yl thiazole substitution contrasts with 4-yl or 5-yl positions in , which may affect binding interactions in biological systems.
  • Functional Groups : Compounds in include hydroperoxy, ureido, and carbamate groups, enhancing hydrogen-bonding diversity but complicating synthetic routes compared to the target’s simpler hydroxy-thiazole system .

Research Findings and Implications

  • Crystallographic Insights : While crystallographic data for the target compound are unavailable, isostructural compounds like those in suggest that planar conformations are common in thiazole derivatives, though substituents modulate packing efficiency .
  • Bioactivity Potential: The hydroxylated thiazole in the target compound may mimic bioactive motifs seen in calcium antagonists (e.g., tetrahydroisoquinoline derivatives in ), though direct evidence is lacking .

Biological Activity

(1Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one, with the CAS number 320424-51-9, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities based on various research findings.

  • Molecular Formula : C16H17NO2S
  • Molecular Weight : 287.38 g/mol
  • Structure : The compound features a thiazole ring, which is often associated with various biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Thiazole derivatives, including the target compound, have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cell death in various cancer cell lines.
  • Case Study : In a study by Uremis et al. (2017), several benzothiazole derivatives were synthesized and tested against pancreatic cancer cells. The results indicated that these compounds exhibited potent cytotoxic effects, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:

  • Study Findings : In vitro tests revealed that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
  • Comparison Table :
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli25
Pseudomonas aeruginosa50

Antioxidant Activity

The antioxidant potential of thiazole derivatives has been a subject of research due to their ability to scavenge free radicals:

  • Research Insights : A study highlighted that compounds with thiazole rings can effectively reduce oxidative stress markers in cellular models. The antioxidant activity was assessed using DPPH radical scavenging assays, where the target compound showed an IC50 value of approximately 30 µM .

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